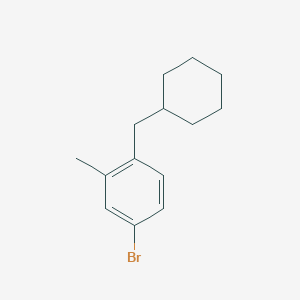

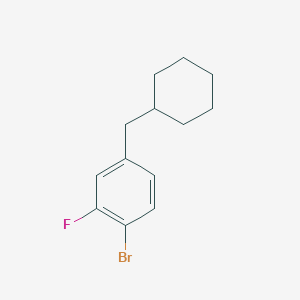

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene” is a chemical compound with the molecular formula C13H16BrCl . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 287.63 . It has a predicted boiling point of 333.7±22.0 °C and a predicted density of 1.351±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique

Structural Analysis and Stereochemistry

Studies on structurally related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, have elucidated their structure and stereochemistry through X-ray crystallographic analysis. These analyses reveal the dynamics of isomerization in solution and provide valuable insights into the stereochemical properties of bromo and chloro substituted benzene derivatives (Li, Lundquist, Soubbotin, & Stomberg, 1995).

Synthetic Applications

The synthesis of N-allyl-4-piperidyl benzamide derivatives from precursors, including 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, showcases the role of halogenated benzene derivatives in the development of novel compounds with potential bioactive properties. These synthetic routes involve elimination, reduction, and bromination reactions, demonstrating the versatility of bromo and chloro substituted benzenes in organic synthesis (Cheng De-ju, 2014).

Chemical Reactivity and Modification

Research on base-induced cyclizations of 1-halo-6-(2-hydroxyethoxy)-cyclohexenes, including bromo and chloro analogs, with potassium t-butoxide, highlights the reactivity of these compounds in producing cyclohex-2-enone ethylene ketal among other products. Such studies contribute to understanding the chemical reactivity and potential for modification of halogenated cyclohexenes, providing a basis for further exploration of bromo and chloro substituted compounds in synthetic chemistry (Bottini, Corson, Frost, & Schear, 1972).

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-(cyclohexylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJQVVMPCRFDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290528.png)

![(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane](/img/structure/B6290536.png)